9H-Carbazol-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazol-9-ol is a derivative of 9H-carbazole, a compound known for its versatile biological activities. It is a minor product formed from the conversion of 9H-carbazole and has garnered interest due to its potential pharmacological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazol-9-ol typically involves the hydroxylation of 9H-carbazole. This can be achieved through various methods, including microbial biotransformation and chemical synthesis. For instance, biphenyl-utilizing bacteria have been shown to convert 9H-carbazole into this compound under specific growth conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale microbial fermentation processes or chemical synthesis routes that optimize yield and purity. The specific conditions, such as temperature, pH, and nutrient availability, are crucial for maximizing production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
9H-Carbazol-9-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the carbazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and catalyst presence play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted carbazole derivatives, which can have distinct biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
9H-Carbazol-9-ol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: It has been studied for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Research has shown its potential as an inhibitor of angiogenesis and inflammation, making it a candidate for anticancer and anti-inflammatory therapies.
Industry: It is used in the production of polymers and other materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 9H-Carbazol-9-ol involves its interaction with various molecular targets and pathways. It has been found to inhibit protein kinases and other enzymes involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and inflammation, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 9H-Carbazol-9-ol include:
- 9H-Carbazol-1-ol
- 9H-Carbazol-3-ol
- 9H-Carbazole-9-ethanol
- 9H-Carbazol-4-ol
Uniqueness
What sets this compound apart from these similar compounds is its specific hydroxylation at the 9-position, which imparts unique chemical and biological properties. This specific structure allows it to interact differently with molecular targets, potentially leading to distinct pharmacological effects .
Eigenschaften
Molekularformel |
C12H9NO |
---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
9-hydroxycarbazole |
InChI |
InChI=1S/C12H9NO/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,14H |
InChI-Schlüssel |
PWERSDAXNCUOIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.